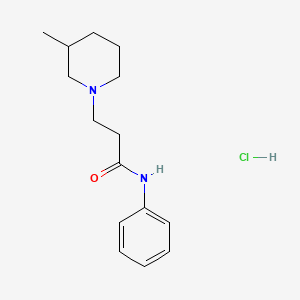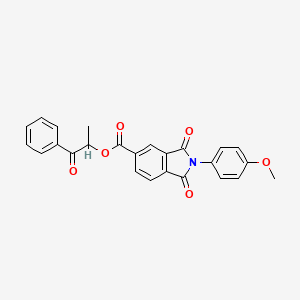![molecular formula C29H26N2O6 B3945310 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide)](/img/structure/B3945310.png)
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide)
Übersicht
Beschreibung
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide), commonly known as Bisphenoxydiglycolylmethane (BPDGM), is a synthetic compound with a chemical formula of C28H24N2O6. It is a white crystalline powder that is soluble in organic solvents and insoluble in water. BPDGM has been widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) is not fully understood. However, it is believed that N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) acts as a cross-linking agent by forming covalent bonds between polymer chains. This results in the formation of a three-dimensional network structure, which improves the mechanical properties of the polymer.
Biochemical and Physiological Effects:
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has low toxicity and does not cause significant adverse effects on living cells. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a versatile compound that can be used in a variety of applications. However, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has some limitations. It is not water-soluble, which limits its use in aqueous environments. In addition, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) can be difficult to handle due to its low solubility in organic solvents.
Zukünftige Richtungen
There are several future directions for the use of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) in scientific research. One potential application is in the development of antimicrobial agents. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. Another potential application is in the development of new materials. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been used in the synthesis of polyurethane foams, adhesives, and coatings. However, there is still room for the development of new materials with improved properties. Finally, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) could be used in the development of new drug delivery systems. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been used as a cross-linking agent for polyacrylonitrile fibers, which could be used to develop drug delivery systems with improved drug release properties.
Wissenschaftliche Forschungsanwendungen
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been extensively used in scientific research as a cross-linking agent and a polymer additive. It has been used in the synthesis of polyurethane foams, adhesives, and coatings. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has also been used as a curing agent for epoxy resins and as a cross-linking agent for polyacrylonitrile fibers. In addition, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been used in the preparation of organic-inorganic hybrid materials.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-4-[[3-hydroxy-4-[(2-phenoxyacetyl)amino]phenyl]methyl]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c32-26-16-20(11-13-24(26)30-28(34)18-36-22-7-3-1-4-8-22)15-21-12-14-25(27(33)17-21)31-29(35)19-37-23-9-5-2-6-10-23/h1-14,16-17,32-33H,15,18-19H2,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVWGOXHWGZETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3945238.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945244.png)

![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B3945261.png)
![4-oxo-4-[1-oxo-3-phenyl-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid](/img/structure/B3945263.png)
![[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3945271.png)


![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(1-phenylethyl)propanamide](/img/structure/B3945304.png)
![3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3945307.png)
![ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B3945313.png)

![17-(2-furylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,10,12-pentaene-16,18-dione](/img/structure/B3945326.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3945333.png)